4-[(4-Nitrophenoxy)acetyl]morpholine
Overview
Description
4-[(4-Nitrophenoxy)acetyl]morpholine is a chemical compound with the molecular formula C12H14N2O5 . It is a member of the morpholines, which are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines has seen significant advancements, with the most common starting materials being 1,2-amino alcohols and their derivatives . A simple and efficient method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-[(4-Nitrophenoxy)acetyl]morpholine consists of a morpholine ring attached to a nitrophenyl group through an acetyl linkage .Scientific Research Applications
Morpholines and Their Synthesis Morpholines, including 4-[(4-Nitrophenoxy)acetyl]morpholine, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Potential Applications Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are used as a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems . They are also used as a chemical emulsifier and solubility aid for shellac in the process of waxing fruit to protect them against insects and fungal contamination .
Acetylation and Its Effects Acetylation is a process that enhances the effectiveness of drugs . The process of introducing an acetyl group into a molecule is called acetylation . Acetylated organic molecules exhibit increased effectiveness of a given dose . In the case of 4-Acetylmorpholine, it was found that the process of acetylation increases the total energy, heat capacity, entropy, etc . Beyond these, the Morpholine molecule on acetylation gives rise to an increase in the value of the dipole moment, which shows the high reactivity of the compound . Such a compound is having more applications in the field of pharmaceutical chemistry .
Morpholines, including 4-[(4-Nitrophenoxy)acetyl]morpholine, are frequently found in biologically active molecules and pharmaceuticals . Here are some more potential applications:
1. Organic Synthesis Morpholines are used in organic synthesis . They can act as a catalyst, solvent, or building block in the synthesis of a wide range of organic compounds .
2. Agriculture Morpholines are used in agriculture, particularly in the production of fungicides . They can help protect crops from fungal diseases, increasing yield and quality .
3. Fruit Coating Morpholines are used as a chemical emulsifier and solubility aid for shellac in the process of waxing fruit . This helps protect the fruit against insects and fungal contamination .
4. pH Adjustment Morpholines are used as a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems . This helps prevent corrosion and extends the life of the system .
5. Drug Development The process of acetylation, which involves introducing an acetyl group into a molecule, can enhance the effectiveness of drugs . Acetylated organic molecules, such as 4-[(4-Nitrophenoxy)acetyl]morpholine, exhibit increased effectiveness of a given dose .
6. Research and Development Morpholines are used in research and development, particularly in the field of medicinal chemistry . They are often used in the synthesis of new compounds for drug discovery .
1. Industrial Applications Morpholines are used in various industrial applications due to their unique chemical properties . For instance, they can act as corrosion inhibitors in boiler water systems .
2. Medical Research Morpholines are often used in medical research, particularly in the development of new pharmaceuticals . They can act as building blocks in the synthesis of a wide range of biologically active compounds .
3. Material Science In the field of material science, morpholines can be used in the production of polymers and resins . Their unique chemical structure can contribute to the properties of the resulting materials .
4. Chemical Analysis Morpholines can be used as reagents in chemical analysis . They can react with certain compounds to produce easily detectable products, aiding in the identification and quantification of these compounds .
5. Environmental Science In environmental science, morpholines can be used in the treatment of waste water . They can help to neutralize acidic waste, preventing corrosion and damage to waste water treatment facilities .
6. Food Industry In the food industry, morpholines can be used as emulsifiers . They can help to mix oil and water, improving the texture and stability of food products .
Future Directions
4-[(4-Nitrophenoxy)acetyl]morpholine could potentially be used as an intermediate in the synthesis of other compounds. For example, the compound ortho-4-(2-fluoro-4-nitrophenyl)morpholine, which is structurally similar to 4-[(4-Nitrophenoxy)acetyl]morpholine, is a key intermediate in the synthesis of Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .
properties
IUPAC Name |
1-morpholin-4-yl-2-(4-nitrophenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)9-19-11-3-1-10(2-4-11)14(16)17/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRYEJHSXDQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387680 | |
Record name | 4-[(4-nitrophenoxy)acetyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenoxy)acetyl]morpholine | |
CAS RN |
50508-33-3 | |
Record name | 4-[(4-nitrophenoxy)acetyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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